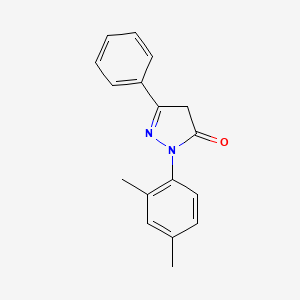
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound, 2,4-dimethylphenol, has been analyzed using these methods3.Chemical Reactions
The chemical reactions of pyrazoles depend on the substituents on the pyrazole ring. They can undergo a variety of reactions, including oxidation, reduction, and substitution reactions4.
Applications De Recherche Scientifique
Synthesis and Dyeing Properties
Researchers have explored the synthesis of new heterocycles based on 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one, for their dyeing and anticipated biological properties. These compounds have been subjected to diazotation with aromatic amines and diamines to obtain new azo and bisazo dyes. The structures of these dyes were confirmed by spectroscopic and analytical methods, and their UV–vis measurements, dyeing performance, and fastness tests were evaluated, showcasing their potential applications in textile industries (Bagdatli & Ocal, 2012).
Structural and Spectral Studies
The annular tautomerism of NH-pyrazoles, including derivatives similar to the compound , has been studied through X-ray crystallography and NMR spectroscopy. These studies help in understanding the tautomeric behaviors in solutions and the solid state, contributing to the field of structural chemistry and providing insights into the molecular design of pyrazole-based compounds (Cornago et al., 2009).
Solvent-free Synthesis
The solvent-free one-pot synthesis method for acetyl pyrazoles, including those structurally related to 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, has been reported. This method uses microwave irradiation and showcases an environmentally friendly approach to synthesizing pyrazole derivatives with potential applications in pharmaceutical and materials science (Thirunarayanan & Sekar, 2016).
Semiconductor Applications
Research into unsymmetrical pyrazole-based new semiconductor oligomers highlights the synthesis and optical properties of these materials. The study of poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) reveals its potential in semiconductor applications, demonstrating the versatility of pyrazole derivatives in material science (Cetin et al., 2017).
Electrochemical Studies
Electrochemical studies on pyrazoles, including those structurally related to the compound of interest, have led to the synthesis of new heterocyclic compounds. These studies provide a foundation for understanding the electrochemical behavior of pyrazole derivatives, with potential implications for their use in chemical synthesis and materials science (Zandi et al., 2021).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information. For example, the MSDS for 4,4-Dimethyl-1-pentene indicates that it is a flammable liquid and vapor, and may be harmful if swallowed6.
Orientations Futures
The future directions in the study of pyrazoles and related compounds could involve exploring their potential applications in medicine, agriculture, and materials science. This could involve synthesizing new pyrazole derivatives and studying their properties and biological activities.
Please note that this information is general and may not apply directly to “1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one”. For more specific information, further research or consultation with a chemistry professional may be necessary.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVVRSAOFCMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429065 |
Source


|
| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one | |
CAS RN |
1003751-09-4 |
Source


|
| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

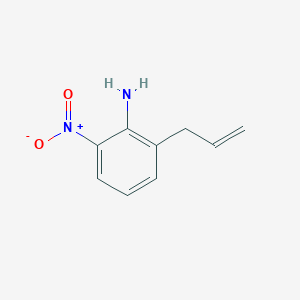
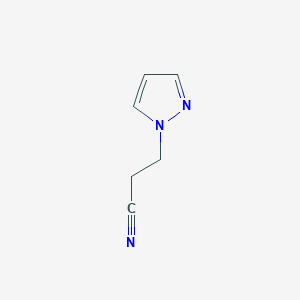
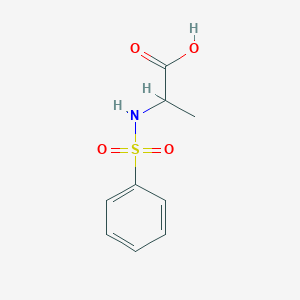
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)
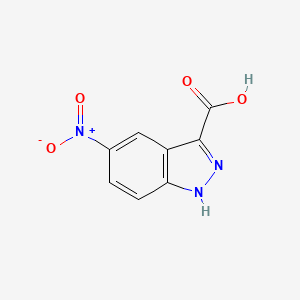
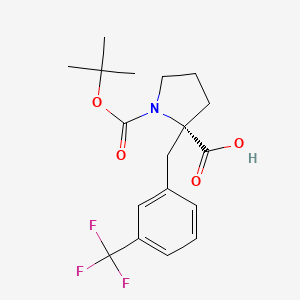
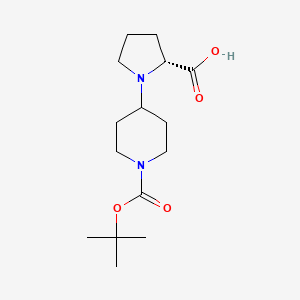
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
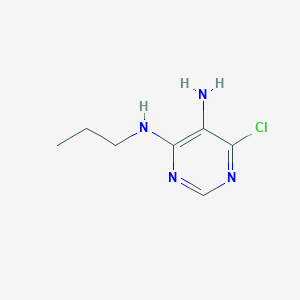
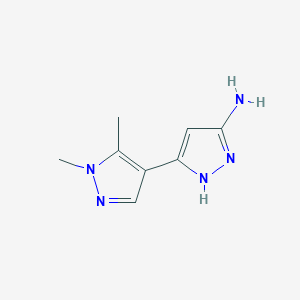
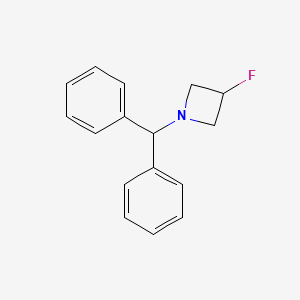
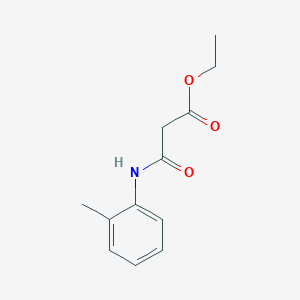
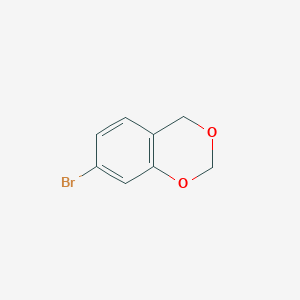
![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)